Dopamine D3 Receptor Agonist 13a Dopamine D3 Receptor Agonist 13a
Brand Name: Vulcanchem
CAS No.:
VCID: VC18866699
InChI: InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C22H33Cl2N3O2
Molecular Weight: 442.4 g/mol

Dopamine D3 Receptor Agonist 13a

CAS No.:

Cat. No.: VC18866699

Molecular Formula: C22H33Cl2N3O2

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

Dopamine D3 Receptor Agonist 13a -

Specification

Molecular Formula C22H33Cl2N3O2
Molecular Weight 442.4 g/mol
IUPAC Name N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide
Standard InChI InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28)
Standard InChI Key NOSXOCMQQISHPL-UHFFFAOYSA-N
Canonical SMILES COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical and Structural Characteristics

Molecular Identity and Stability

Dopamine D3 Receptor Agonist 13a has the chemical formula C22H33Cl2N3O2\text{C}_{22}\text{H}_{33}\text{Cl}_{2}\text{N}_{3}\text{O}_{2} and a molecular weight of 442.42 g/mol . Its CAS number (2899250-94-1) ensures unambiguous identification across databases. The compound requires storage at -20°C in powder form and -80°C in solution to maintain stability, with shipping recommendations emphasizing protection from moisture via cool packs .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC22H33Cl2N3O2\text{C}_{22}\text{H}_{33}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}
Molecular Weight442.42 g/mol
CAS Number2899250-94-1
Solubility in Ethanol3 mg/mL (6.78 mM)
Solubility in DMFSoluble

Pharmacological Profile

Receptor Selectivity and Binding Affinities

Compound 13a’s defining feature is its exceptional selectivity for D3R over other dopamine receptor subtypes. Its binding affinities (Ki values) are as follows:

Table 2: Receptor Binding Affinities

ReceptorKi (nM)Selectivity vs. D3R
Dopamine D30.141 (Reference)
Dopamine D14,60032,857-fold
Dopamine D22.8520.4-fold
Dopamine D47565,400-fold
5-HT1A642.9-fold
5-HT2A54385.7-fold
5-HT2B1.4710.5-fold
5-HT2C2521,800-fold

Data compiled from .

This selectivity profile is critical for minimizing off-target effects, particularly at D2 receptors, which are associated with adverse outcomes like extrapyramidal symptoms when modulated non-selectively .

Functional Activity: Agonism vs. Antagonism

Despite its name, Compound 13a exhibits dual functional activity:

  • Partial agonism at D2 receptors: EC50 = 2.26 nM in G protein recruitment assays, achieving 64.7% maximal stimulation compared to full agonists .

  • Antagonism at D3 receptors: IC50 = 4.62 nM, effectively blocking D3R-mediated signaling .

This duality suggests a nuanced mechanism where it modulates dopamine pathways without overstimulating D2 receptors, a balance that could mitigate addiction-related behaviors while avoiding tolerance development .

Mechanisms of Action in Substance Use Disorders

Cocaine Self-Administration Reduction

In rat models, a 3 mg/kg dose of Compound 13a significantly reduced cocaine self-administration . This effect is attributed to D3R antagonism, which modulates mesolimbic dopamine pathways involved in reward processing. By blunting the reinforcing properties of cocaine, Compound 13a disrupts the addiction cycle without compensatory hyperlocomotion .

Comparison to Other D3R-Targeting Compounds

Preclinical and Translational Insights

Metabolic Stability and Toxicity

Compound 13a shows stability in mouse microsomes, a predictor of favorable pharmacokinetics . Unlike earlier D3R ligands prone to rapid degradation, this stability enhances its candidacy for clinical development .

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